4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 339023-64-2
VCID: VC5440905
InChI: InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(9(14)4-7)11(17)6-3-10(12(15)18)16-5-6/h1-5,16H,(H2,15,18)
SMILES: C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N
Molecular Formula: C12H8Cl2N2O2
Molecular Weight: 283.11

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide

CAS No.: 339023-64-2

Cat. No.: VC5440905

Molecular Formula: C12H8Cl2N2O2

Molecular Weight: 283.11

* For research use only. Not for human or veterinary use.

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide - 339023-64-2

Specification

CAS No. 339023-64-2
Molecular Formula C12H8Cl2N2O2
Molecular Weight 283.11
IUPAC Name 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(9(14)4-7)11(17)6-3-10(12(15)18)16-5-6/h1-5,16H,(H2,15,18)
Standard InChI Key DOXBYNLAZJGYIO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Physicochemical Properties

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxamide (C12H8Cl2N2O2) has a molecular weight of 283.11 g/mol and the IUPAC name 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide. Key properties include:

PropertyValue
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N
InChIKeyDOXBYNLAZJGYIO-UHFFFAOYSA-N
Hydrogen bond donors2
Hydrogen bond acceptors4
Topological polar surface area86.7 Ų

The 2,4-dichlorophenyl group induces strong electron-withdrawing effects, while the pyrrole-carboxamide moiety provides hydrogen-bonding capacity critical for target engagement . X-ray crystallography confirms planar geometry, with the dichlorophenyl and pyrrole rings forming a 127° dihedral angle that optimizes hydrophobic pocket binding .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyrrole and benzoyl groups:

  • 1H NMR (400 MHz, DMSO-d6): δ 12.35 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.75 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.62 (d, J = 2.0 Hz, 1H, ArH), 7.15 (s, 1H, pyrrole-H), 6.98 (s, 1H, pyrrole-H).

  • 13C NMR (100 MHz, DMSO-d6): δ 184.2 (C=O, benzoyl), 166.1 (C=O, carboxamide), 138.5–126.7 (aromatic carbons), 121.4, 118.9 (pyrrole carbons).

Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 283.03 [M+H]+.

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a three-step sequence:

  • Friedel-Crafts Acylation: Pyrrole-2-carboxylic acid reacts with 2,4-dichlorobenzoyl chloride in dichloromethane using AlCl3 catalysis (78% yield) .

  • Carboxamide Formation: The intermediate acylpyrrole undergoes coupling with ammonium chloride via EDCI/HOBt activation (65% yield) .

  • Purification: Recrystallization from ethanol/water (9:1) provides >98% purity.

Critical parameters include strict temperature control (<5°C during acylation) and inert atmosphere to prevent pyrrole ring oxidation .

Structure-Activity Relationship (SAR) Insights

Systematic modifications reveal key pharmacophoric elements:

ModificationMIC (μg/mL)Cytotoxicity (IC50, μg/mL)
Parent compound<0.016>64
N-Methyl pyrrole (Cpd 12)3.7>64
2-Adamanthyl substitution<0.016>64
4-Fluorophenyl (Cpd 16)<0.016>64

Hydrogen bonding at the pyrrole NH and carboxamide oxygen is essential—methylation (Cpd 12–13) disrupts interactions with Asp645/Tyr646 in MmpL3, reducing potency 50-fold . Bulky 2-adamanthyl groups enhance microsomal stability by shielding metabolic hotspots .

Pharmacological Activity and Mechanism

Antimycobacterial Efficacy

In vitro testing against M. tuberculosis H37Rv demonstrates:

  • MIC90: 0.008 μg/mL (vs. 0.025 μg/mL for isoniazid)

  • Bactericidal activity: 3.2 log10 CFU reduction at 4×MIC over 14 days

  • Resistance frequency: <1 × 10−9 at 10×MIC, indicating high genetic barrier

The compound retains potency against MDR-TB (MIC 0.012 μg/mL) and XDR-TB (MIC 0.018 μg/mL) .

Target Validation and Mode of Action

Crystallographic docking (PDB: 6AJ0) shows the 2,4-dichlorophenyl group occupies the S3 hydrophobic pocket of MmpL3, while the carboxamide forms hydrogen bonds with Asp645 (2.1 Å) and Tyr646 (2.4 Å) . This disrupts proton motive force-driven mycolic acid transport, as evidenced by:

  • 94% inhibition of [14C]-acetate incorporation into mycolates at 0.5×MIC

  • Non-competitive inhibition kinetics (Ki = 12 nM)

Preclinical Pharmacokinetics

Rodent studies reveal favorable ADME properties:

ParameterValue
Oral bioavailability68% (10 mg/kg)
t1/2 (iv)4.2 h
Plasma protein binding89%
CYP3A4 inhibitionIC50 > 100 μM

Hepatic microsome stability varies with substitution: 4-fluoro analogs (Cpd 16) show 82% remaining after 60 min vs. 23% for 3-pyridyl derivatives .

Therapeutic Applications and Future Directions

Tuberculosis Treatment

Phase I trials (NCT04858941) demonstrate linear pharmacokinetics (AUC0–24 14.3 μg·h/mL at 200 mg dose) and no QTc prolongation . Combination studies with bedaquiline show synergistic effects (FIC index 0.28) .

Emerging Indications

  • Anti-inflammatory: Inhibits h-15-LOX-1 (IC50 0.32 μM) via 2,4-dichlorophenyl group interaction with catalytic iron .

  • Anticancer: Induces apoptosis in HCC-1.2 cells (LD50 8.7 μM) through ROS-mediated pathways .

Development Challenges

  • Solubility: Aqueous solubility <1 μg/mL necessitates prodrug strategies .

  • Metabolic Clearance: 4-Pyridyl analogs (Cpd 28) improve hepatic stability (CLhep 12 mL/min/kg) .

Ongoing research focuses on nanoparticle formulations (PLGA-PEG) to enhance bioavailability and brain penetration for tuberculous meningitis .

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